molecular formula C16H11Br2ClN2 B10921338 3,5-bis(3-bromophenyl)-4-chloro-1-methyl-1H-pyrazole

3,5-bis(3-bromophenyl)-4-chloro-1-methyl-1H-pyrazole

Cat. No.: B10921338
M. Wt: 426.5 g/mol
InChI Key: KVXWKEDMSDUGGZ-UHFFFAOYSA-N
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Description

3,5-bis(3-bromophenyl)-4-chloro-1-methyl-1H-pyrazole is a synthetic organic compound belonging to the pyrazole family This compound is characterized by the presence of bromine, chlorine, and methyl groups attached to a pyrazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,5-bis(3-bromophenyl)-4-chloro-1-methyl-1H-pyrazole typically involves multi-step organic reactions. One common method includes the reaction of 3-bromobenzaldehyde with hydrazine hydrate to form 3-bromophenylhydrazine. This intermediate is then reacted with 4-chloro-3-methyl-1-phenyl-1H-pyrazole-5-carbaldehyde under acidic conditions to yield the desired compound .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale methods, focusing on yield improvement, cost reduction, and environmental considerations.

Chemical Reactions Analysis

Types of Reactions

3,5-bis(3-bromophenyl)-4-chloro-1-methyl-1H-pyrazole undergoes various chemical reactions, including:

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide can be used.

    Oxidation: Reagents such as potassium permanganate or chromium trioxide may be employed.

    Coupling Reactions: Palladium catalysts and bases like potassium carbonate are commonly used.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield derivatives with different functional groups replacing the bromine atoms.

Scientific Research Applications

3,5-bis(3-bromophenyl)-4-chloro-1-methyl-1H-pyrazole has several scientific research applications:

Mechanism of Action

The mechanism of action of 3,5-bis(3-bromophenyl)-4-chloro-1-methyl-1H-pyrazole is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, leading to its observed biological effects. The exact pathways involved are still under investigation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3,5-bis(3-bromophenyl)-4-chloro-1-methyl-1H-pyrazole is unique due to the presence of both bromine and chlorine atoms, which impart distinct chemical reactivity and potential biological activities. Its structure allows for diverse chemical modifications, making it a valuable compound in research and development.

Properties

Molecular Formula

C16H11Br2ClN2

Molecular Weight

426.5 g/mol

IUPAC Name

3,5-bis(3-bromophenyl)-4-chloro-1-methylpyrazole

InChI

InChI=1S/C16H11Br2ClN2/c1-21-16(11-5-3-7-13(18)9-11)14(19)15(20-21)10-4-2-6-12(17)8-10/h2-9H,1H3

InChI Key

KVXWKEDMSDUGGZ-UHFFFAOYSA-N

Canonical SMILES

CN1C(=C(C(=N1)C2=CC(=CC=C2)Br)Cl)C3=CC(=CC=C3)Br

Origin of Product

United States

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